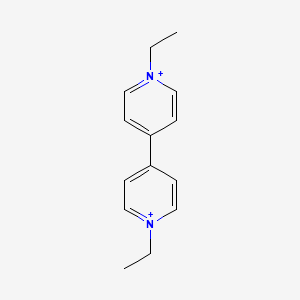

1,1'-Dietil-4,4'-bipiridinio

Descripción general

Descripción

“1,1’-Diethyl-4,4’-bipyridinium” is a type of bipyridinium compound . It can be used as an electrochromic (EC) material and forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . It also acts as a redox active electrolyte for electrochemical devices (ECDs) .

Synthesis Analysis

The synthesis of “1,1’-Diethyl-4,4’-bipyridinium” involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis utilizes the Zincke reaction and the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium salts .

Molecular Structure Analysis

The molecular structure of “1,1’-Diethyl-4,4’-bipyridinium” is planar . The molecular formula is C14H18N2 and the average mass is 214.305 Da .

Chemical Reactions Analysis

The chemical reactions of “1,1’-Diethyl-4,4’-bipyridinium” involve multiple redox processes accompanied by dramatic changes in electronic absorption spectra . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Physical And Chemical Properties Analysis

“1,1’-Diethyl-4,4’-bipyridinium” is stable except under alkaline conditions . It is a colorless crystalline solid that decomposes at approximately 300°C . It is sparingly soluble in lower alcohols and insoluble in hydrocarbons .

Aplicaciones Científicas De Investigación

1. Química Analítica: Estándar Interno en Cromatografía “1,1'-Dietil-4,4'-bipiridinio” se puede utilizar como un estándar interno en cromatografía líquida de alta resolución (HPLC) para el análisis de varios compuestos en muestras biológicas .

Agentes Terapéuticos Desarrollo de Fármacos

Los compuestos de bipiridinio relacionados se han explorado por su potencial como agentes terapéuticos y nuevos fármacos para una amplia gama de propósitos que incluyen actividades antitumorales, antivirales, antiinflamatorias y antimicrobianas .

Almacenamiento de Energía Supercondensadores de Alto Rendimiento

Los derivados de bipiridinio se han investigado para su uso en electrolitos de redox dual para aplicaciones de supercondensadores de alta densidad energética .

Agricultura Herbicida

Paraquat, un compuesto estrechamente relacionado con “this compound”, es un herbicida de contacto catiónico no selectivo ampliamente utilizado .

Mecanismo De Acción

Target of Action

1,1’-Diethyl-4,4’-bipyridinium, also known as Ethyl viologen dibromide, is a compound that primarily targets cells and their corresponding DNA . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .

Mode of Action

The compound interacts with its targets by maintaining the ability to be genotoxic to cells and their corresponding DNA . This means it can cause damage to the genetic information within a cell causing mutations, which can lead to cancer.

Biochemical Pathways

Its genotoxic effect suggests that it may interfere with dna replication and transcription processes, leading to cell cycle arrest .

Pharmacokinetics

Its use as an internal standard in serum analysis suggests that it may have some degree of bioavailability .

Result of Action

The primary result of 1,1’-Diethyl-4,4’-bipyridinium’s action is its genotoxic effect on cells and their DNA . This can lead to mutations and potentially, the development of cancerous cells.

Action Environment

The action, efficacy, and stability of 1,1’-Diethyl-4,4’-bipyridinium can be influenced by various environmental factors. For instance, it has been suggested that it forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 1,1'-Diethyl-4,4'-bipyridinium in lab experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and has a wide range of applications. The main limitation of using 1,1'-Diethyl-4,4'-bipyridinium in lab experiments is that it is a strong oxidizing agent and must be handled with care to avoid accidents.

Direcciones Futuras

There are numerous potential future directions for research involving 1,1'-Diethyl-4,4'-bipyridinium. These include further studies on its mechanism of action, its biochemical and physiological effects, and its applications in organic synthesis, analytical chemistry, and biochemistry. Additionally, further research could be conducted on its toxicity to organisms and its potential uses as a therapeutic agent. Finally, research could be conducted on the development of new and improved synthetic methods for the production of 1,1'-Diethyl-4,4'-bipyridinium.

Safety and Hazards

Propiedades

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQLUUDYDWDXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394533 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

46713-38-6 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

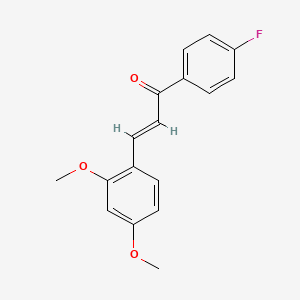

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)

![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)

![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

![1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine](/img/structure/B1608942.png)